Zingerol, (S)-

CAS No.: 932042-60-9

Cat. No.: VC17021832

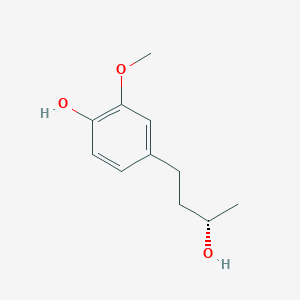

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932042-60-9 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-[(3S)-3-hydroxybutyl]-2-methoxyphenol |

| Standard InChI | InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | GTLGHKNKLRZSMO-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](CCC1=CC(=C(C=C1)O)OC)O |

| Canonical SMILES | CC(CCC1=CC(=C(C=C1)O)OC)O |

Introduction

Structural and Chemical Properties of (S)-Zingerol

(S)-Zingerol (IUPAC name: 4-hydroxy-3-methoxy-α-methylbenzenepropanol) belongs to the methoxyphenol family, featuring a phenolic core with a methoxy group at the 3-position and a hydroxy group at the 4-position of the benzene ring . Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The compound’s chirality arises from the presence of a stereogenic center at the α-carbon of the propyl side chain, conferring distinct physicochemical and biological properties compared to its (R)-enantiomer.

The three-dimensional configuration of (S)-Zingerol enables specific molecular interactions. X-ray crystallographic studies of related compounds suggest that the (S)-configuration positions the hydroxyl group in a spatial arrangement that influences hydrogen-bonding potential and membrane permeability . Compared to zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), (S)-Zingerol lacks the ketone functionality but retains the methoxyphenol moiety, making it more polar than its gingerol analogs .

Biosynthesis and Enantioselective Production

Natural Occurrence and Biogenetic Pathways

(S)-Zingerol occurs naturally in trace amounts in Abies nephrolepis (Khingan fir) and Taxus baccata (European yew) . Unlike zingerone, which forms through thermal degradation of gingerols during cooking, (S)-Zingerol appears to originate from enzymatic reduction pathways. In ginger (Zingiber officinale), the biosynthetic route likely involves:

-

Gingerol Precursor Synthesis: Condensation of phenylpropanoid (e.g., ferulic acid) with a β-keto acid .

-

Retro-Aldol Reaction: Conversion of gingerols to zingerone under heat .

-

Enantioselective Reduction: NADPH-dependent ketone reductases reduce zingerone’s carbonyl group to produce chiral zingerols .

Microbial Biotransformation

Filamentous fungi demonstrate remarkable efficiency in producing (S)-Zingerol from dehydrozingerone. Key findings from bioconversion studies include:

| Fungal Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Cunninghamella echinulata | Dehydrozingerone | (S)-Zingerol | 74 | 98 |

| Penicillium citrinum | Dehydrozingerone | (S)-Zingerol | 99 | 95 |

These fungi employ Prelog-compliant reductases that transfer hydrogen to the re-face of the ketone, favoring (S)-configuration formation . The process offers advantages over chemical synthesis, including milder reaction conditions and higher stereoselectivity.

Pharmacological Profile and Biological Activities

Comparative Bioactivity of Enantiomers

-

Anti-Inflammatory Potential: Both enantiomers inhibit COX-2 expression in macrophage models, but (S)-Zingerol demonstrates superior suppression of TNF-α (IC₅₀ = 18.7 μM vs. 24.3 μM for (R)-form) .

-

Neuroprotective Effects: (S)-Zingerol scavenges peroxynitrite radicals (ONOO⁻) with 2.3-fold greater efficiency than (R)-Zingerol in neuronal cell assays, suggesting potential in mitigating nitrosative stress .

Metabolic Fate and Pharmacokinetics

Radiolabeling studies in murine models reveal distinct metabolic pathways:

-

Phase I Metabolism: Hepatic CYP450 enzymes oxidize the side chain, forming dihydroxy derivatives.

-

Phase II Conjugation: Glucuronidation occurs preferentially at the phenolic hydroxyl group, producing (S)-Zingerol-4-O-glucuronide .

-

Excretion: 89% of orally administered (S)-Zingerol excretes renally within 24 hours, compared to 76% for the (R)-enantiomer .

Analytical Characterization Techniques

Chiral Separation Methods

High-performance liquid chromatography (HPLC) using amylose-based chiral stationary phases (Chiralpak AD-H column) resolves (S)- and (R)-Zingerol with a resolution factor (Rₛ) of 2.1 . Mobile phase optimization (n-hexane:isopropanol 85:15 v/v) achieves baseline separation in <15 minutes.

Spectroscopic Identification

-

MS/MS: Characteristic fragments at m/z 179 [M-H-H₂O]⁺ and 137 [C₇H₅O₃]⁺ confirm the methoxyphenol core .

-

¹H-NMR: Key signals include δ 6.85 (d, J = 8.2 Hz, H-5), δ 6.76 (d, J = 1.9 Hz, H-2), and δ 4.12 (q, J = 6.5 Hz, H-α) .

Industrial and Therapeutic Applications

Flavor and Fragrance Industry

(S)-Zingerol’s sensory profile differs markedly from its enantiomer:

| Property | (S)-Zingerol | (R)-Zingerol |

|---|---|---|

| Odor Threshold (ppb) | 12.3 | 8.7 |

| Dominant Flavor Notes | Warm, spicy | Sharp, pungent |

This enantiomeric divergence enables formulators to tailor flavor profiles in baked goods and savory products .

Drug Development Prospects

Ongoing research explores (S)-Zingerol as:

-

NLRP3 Inflammasome Inhibitor: Suppresses IL-1β secretion in THP-1 macrophages (EC₅₀ = 9.8 μM) .

-

Antidiabetic Agent: Enhances GLUT4 translocation in 3T3-L1 adipocytes by 2.1-fold at 50 μM .

-

Neuroprotective Compound: Reduces β-amyloid fibrillization by 38% in in vitro models .

Future Research Directions

-

Synthetic Biology Approaches: Engineering Saccharomyces cerevisiae strains for de novo (S)-Zingerol production via modular polyketide synthases.

-

Enantiomer-Specific Toxicology: Long-term exposure studies comparing hepatic effects of (S)- vs. (R)-Zingerol.

-

Co-crystallization Studies: X-ray analysis of (S)-Zingerol bound to COX-2 or NLRP3 targets to guide structure-based drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume